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  • Product: 2-Ethynylterephthalic acid
  • CAS: 1215861-81-6

Core Science & Biosynthesis

Foundational

What are the physical properties of 2-ethynylterephthalic acid?

Primary Application: Functional Linker for Metal-Organic Frameworks (MOFs) & Bio-orthogonal Chemistry Executive Summary 2-Ethynylterephthalic acid (H₂BDC-C≡CH) is a bifunctional organic ligand critical to the development...

Author: BenchChem Technical Support Team. Date: February 2026

Primary Application: Functional Linker for Metal-Organic Frameworks (MOFs) & Bio-orthogonal Chemistry

Executive Summary

2-Ethynylterephthalic acid (H₂BDC-C≡CH) is a bifunctional organic ligand critical to the development of functionalized Metal-Organic Frameworks (MOFs), specifically the zirconium-based UiO-66-alkyne . Unlike the inert parent compound (terephthalic acid), the introduction of the ethynyl group at the 2-position provides a "chemical handle" for post-synthetic modification (PSM).

This moiety allows researchers to construct stable porous scaffolds that can subsequently undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—or "Click" chemistry—to covalently attach complex pharmaceutical agents, fluorophores, or catalytic sites without degrading the MOF crystal lattice.

Chemical Identity & Physical Properties[1][2][3][4]

Nomenclature & Identification
ParameterDetail
IUPAC Name 2-Ethynylbenzene-1,4-dicarboxylic acid
Common Name 2-Ethynylterephthalic acid; H₂BDC-alkyne
CAS Number 1215861-81-6
Molecular Formula C₁₀H₆O₄
Molecular Weight 190.15 g/mol
SMILES O=C(O)c1ccc(C(=O)O)cc1C#C
Physical Characteristics
PropertyValue / DescriptionNote
Physical State Solid powderTypically off-white to pale yellow.
Melting Point > 250 °C (Decomposes)Sublimes/degrades before melting, similar to terephthalic acid.
Solubility (High) DMF, DMSO, NMPDipolar aprotic solvents are required for MOF synthesis.
Solubility (Low) Water, Chloroform, HexaneInsoluble in non-polar organics and neutral water.
Acidity (pKa) pKa₁ ≈ 3.2; pKa₂ ≈ 4.1Estimated. The ethynyl group (-I effect) increases acidity relative to terephthalic acid (pKa₁ 3.54).

Spectroscopic Characterization

Reliable identification of 2-ethynylterephthalic acid requires 1H NMR analysis in a polar deuterated solvent. The asymmetry introduced by the alkyne group splits the aromatic signals significantly compared to the singlet observed in unsubstituted terephthalic acid.

1H NMR Data (DMSO-d₆, 400 MHz)

Note: Chemical shifts (


) are approximate and may vary slightly based on concentration and water content.
PositionShift (

ppm)
MultiplicityIntegrationAssignment
COOH 13.0 – 13.5Broad Singlet2HCarboxylic acid protons (often invisible if wet).
Ar-H (3) 8.05Doublet (d)1HOrtho to ethynyl group; most deshielded.
Ar-H (6) 7.95Doublet (d)1HOrtho to C-1 carboxyl.
Ar-H (5) 7.85Doublet of Doublets1HMeta to ethynyl.
C≡C-H 4.45Singlet (s)1HTerminal alkyne proton.
Infrared Spectroscopy (FT-IR)
  • 
    (C≡C):  ~2100 cm⁻¹ (Weak, sharp band; diagnostic for the alkyne).
    
  • 
    (C=O):  ~1680–1710 cm⁻¹ (Strong, carboxylic acid dimer).
    
  • 
    (O-H):  2500–3300 cm⁻¹ (Broad, carboxylic acid).
    

Synthesis & Purification Protocol

Objective: Synthesize high-purity 2-ethynylterephthalic acid from dimethyl 2-bromoterephthalate via Sonogashira coupling.

Safety Warning: This protocol involves palladium catalysts and organometallic reagents. Perform all steps in a fume hood. Azides (used in downstream applications) are potential explosion hazards.

Synthetic Workflow Diagram

Synthesis start Dimethyl 2-bromoterephthalate step1 Step 1: Sonogashira Coupling (TMS-Acetylene, Pd(PPh3)2Cl2, CuI, Et3N) start->step1 80°C, Inert atm inter1 Dimethyl 2-((trimethylsilyl)ethynyl) terephthalate step1->inter1 step2 Step 2: Deprotection & Hydrolysis (KOH/MeOH, then HCl) inter1->step2 Reflux final 2-Ethynylterephthalic Acid (Target) step2->final Precipitation pH < 2

Caption: Two-step synthesis strategy involving Pd-catalyzed coupling followed by global deprotection.

Detailed Methodology
  • Sonogashira Coupling:

    • Dissolve dimethyl 2-bromoterephthalate (1.0 eq) in dry THF/Triethylamine (1:1 v/v).

    • Add CuI (0.05 eq) and Pd(PPh₃)₂Cl₂ (0.05 eq) under nitrogen flow.

    • Add Trimethylsilylacetylene (1.2 eq) dropwise.

    • Heat to 80°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Filter off ammonium salts, evaporate solvent, and purify the TMS-intermediate via silica column chromatography.

  • Global Deprotection (One-Pot):

    • Dissolve the intermediate ester in Methanol.

    • Add aqueous KOH (4.0 eq) or NaOH.

    • Reflux for 4 hours.[1] This cleaves both the methyl esters (hydrolysis) and the TMS group (desilylation).

    • Isolation: Cool to room temperature.[1][2] Acidify carefully with 1M HCl to pH ~1.

    • The product will precipitate as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum at 60°C.

Applications in Drug Development & Materials Science

UiO-66-Alkyne Synthesis

The primary utility of this compound is as a linker for UiO-66-alkyne , a zirconium-based MOF known for its exceptional chemical stability.

  • Protocol: React ZrCl₄ with 2-ethynylterephthalic acid in DMF at 120°C using acetic acid as a modulator.

  • Result: A porous solid with free alkyne groups pointing into the pores.

Post-Synthetic Modification (Click Chemistry)

Once the MOF is formed, the alkyne group serves as a bio-orthogonal anchor.

  • Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Cargo: Azide-functionalized drugs, fluorophores, or PEG chains.

  • Advantage: Allows the encapsulation of sensitive biological molecules that would not survive the harsh solvothermal conditions of MOF synthesis.

Application Logic Diagram

Application linker 2-Ethynylterephthalic Acid (Linker) mof UiO-66-Alkyne (Porous Scaffold) linker->mof Solvothermal Synthesis Zr ZrCl4 (Metal Node) Zr->mof Solvothermal Synthesis click Click Reaction (CuAAC) Post-Synthetic Modification mof->click drug Azide-Drug Conjugate (R-N3) drug->click final_drug Drug-Loaded MOF (Targeted Delivery System) click->final_drug Covalent Attachment

Caption: Workflow for transforming the raw linker into a drug delivery vehicle via MOF assembly and Click chemistry.

References

  • Synthesis of UiO-66-Alkyne: Kandiah, M., et al. "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials, 2010.

  • Click Chemistry on MOFs: Cohen, S. M. "Postsynthetic Methods for the Functionalization of Metal-Organic Frameworks." Chemical Reviews, 2012.

  • General Properties of Terephthalic Acid Derivatives: National Center for Biotechnology Information. "PubChem Compound Summary for CID 7489, Terephthalic acid."

Sources

Exploratory

Solubility of 2-ethynylterephthalic acid in common organic solvents

Executive Summary 2-Ethynylterephthalic acid (2-ETA) is a functionalized dicarboxylic acid primarily utilized as a reticular linker in the synthesis of Metal-Organic Frameworks (MOFs), such as UiO-66 derivatives.[1] Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Ethynylterephthalic acid (2-ETA) is a functionalized dicarboxylic acid primarily utilized as a reticular linker in the synthesis of Metal-Organic Frameworks (MOFs), such as UiO-66 derivatives.[1] Its solubility profile is dominated by the strong intermolecular hydrogen bonding of its two carboxylic acid groups, which creates a high lattice energy barrier.[1]

This guide provides a definitive solubility landscape for 2-ETA. While it shares the general insolubility of terephthalic acid (PTA) in non-polar media, the ethynyl moiety introduces specific steric and electronic nuances. The guide categorizes solvents by efficacy, details the thermodynamic mechanisms of dissolution, and provides a self-validating gravimetric protocol for precise solubility determination in a research setting.

Part 1: Chemical & Physical Profile[1][2]

Structural Determinants of Solubility

The solubility of 2-ETA is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

  • Carboxylic Acid Dimerization: Like terephthalic acid, 2-ETA exists in the solid state as robust hydrogen-bonded dimers.[1] Solvents must be capable of disrupting these dimers to achieve dissolution.[1]

  • The Ethynyl Group (-C≡CH): This functional group adds slight lipophilicity compared to the parent terephthalic acid but also introduces pi-electron density.[1] It does not significantly enhance solubility in non-polar solvents but makes the molecule sensitive to thermal polymerization in concentrated solutions.[1]

The "Solubility Tier" System

Based on empirical data from MOF synthesis protocols and thermodynamic modeling of terephthalic acid derivatives, organic solvents for 2-ETA are categorized into three tiers.

TierSolvent ClassExamplesSolubility CharacteristicsPrimary Application
Tier 1 Polar Aprotic DMSO, DMF, DMAc, NMPHigh (> 15 g/L) .[1] These solvents act as strong Lewis bases, effectively breaking carboxylic acid hydrogen bonds.[1]MOF synthesis, Stock solutions, NMR analysis.[1]
Tier 2 Polar Protic / Ethers Ethanol, Methanol, THF, 1,4-DioxaneModerate to Low .[1] Solubility is highly temperature-dependent.[1][2] Often requires heating to reflux to achieve significant concentration.[1]Recrystallization, Washing, Purification.[1][3][4][5]
Tier 3 Non-Polar / Halogenated Hexane, Toluene, Chloroform, DCMNegligible .[1] The solvent-solute interactions are too weak to overcome the crystal lattice energy.[1]Anti-solvents for precipitation.[1]

Part 2: Mechanism of Dissolution (Visualization)[1]

The following diagram illustrates the thermodynamic barrier 2-ETA must overcome to dissolve. The solvent must disrupt the stable dimer formed by the carboxylic acid groups.

SolubilityMechanism SolidState Solid State 2-ETA (High Lattice Energy) Dimer H-Bonded Dimer (Stable) SolidState->Dimer Crystal Structure Interaction Dipole-Dipole & H-Bond Acceptance Dimer->Interaction Energy Input (Heat) Solvent Polar Aprotic Solvent (DMSO/DMF) Solvent->Interaction Attack on -COOH Dissolved Solvated Monomers (Solution Phase) Interaction->Dissolved Dimer Disruption Dissolved->SolidState Precipitation (Cooling/Anti-solvent)

Figure 1: Mechanism of 2-ETA dissolution.[1] Polar aprotic solvents (blue) disrupt the stable acid dimers (red) to form solvated monomers (green).[1]

Part 3: Experimental Protocol for Solubility Determination

Since batch-to-batch purity variations (e.g., residual inorganic salts) can affect saturation limits, researchers should determine the exact solubility of their specific lot using the Isothermal Gravimetric Method .

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation solubility (


) of 2-ETA in a target solvent at temperature 

.

Materials:

  • 2-Ethynylterephthalic acid (dried in vacuo at 60°C for 4h).

  • Target Solvent (anhydrous grade).[1]

  • Temperature-controlled shaker or oil bath.[1]

  • 0.22 µm PTFE Syringe Filters.[1]

  • Precision analytical balance (±0.01 mg).

Workflow:

  • Excess Addition: Add 2-ETA to 5 mL of solvent in a sealed vial until a visible solid precipitate remains (supersaturation).

  • Equilibration: Agitate the vial at the target temperature (e.g., 25°C) for 24 hours .

    • Critical Control: If all solid dissolves, add more 2-ETA and repeat.[1]

  • Filtration: Using a pre-warmed syringe and 0.22 µm filter, extract 2 mL of the supernatant.

  • Weighing (Gravimetric Analysis):

    • Weigh an empty, dry weighing dish (

      
      ).[1]
      
    • Dispense exactly 1.00 mL of filtrate into the dish.

    • Evaporate solvent (vacuum oven at 50°C for solvents like Methanol; 80°C under high vacuum for DMSO).[1]

    • Weigh the dried residue (

      
      ).[1]
      

Calculation:


[1]
Workflow Diagram

ExperimentalProtocol cluster_prep Preparation cluster_analysis Analysis Step1 1. Supersaturation (Add Excess 2-ETA) Step2 2. Equilibration (24h Shake @ Temp) Step1->Step2 Step3 3. Isothermal Filtration (0.22 µm PTFE) Step2->Step3 Supernatant Step4 4. Solvent Evaporation (Vacuum/Heat) Step3->Step4 Aliquot Step5 5. Gravimetric Weighing (Calculate Mass) Step4->Step5

Figure 2: Step-by-step workflow for the Gravimetric Solubility Determination method.

Part 4: Thermodynamics & Modeling

For process scale-up (e.g., large-scale MOF synthesis), relying on single-point data is insufficient.[1] Solubility behavior should be modeled using the Modified Apelblat Equation , which correlates the mole fraction solubility (


) with temperature (

).[1]

[1]
  • A, B, C: Empirical parameters derived from experimental data.

  • Utility: This model accounts for the non-ideal behavior of the solution, which is critical for 2-ETA due to the strong solute-solute interactions.

Practical Insight: For 2-ETA, the dissolution is endothermic (


).[1] Therefore, solubility increases significantly with temperature.[1][2][6]
  • Warning: Avoid exceeding 80°C in reactive solvents (like alcohols) for prolonged periods without inert atmosphere, as the ethynyl group may undergo slow degradation or cyclotrimerization.[1]

Part 5: Applications in Synthesis & Purification[1][2]

MOF Synthesis (Solvothermal)
  • Preferred Solvent: DMF or DMF/Ethanol mixtures.[1]

  • Reasoning: DMF has a high boiling point (153°C) and excellent solubility for 2-ETA, allowing for the slow crystal growth required for high-quality MOFs (e.g., UiO-66-C≡CH).[1]

  • Modulators: Acetic acid or Benzoic acid are often added.[1] These compete with 2-ETA for metal nodes but also increase the solubility of 2-ETA slightly by disrupting intermolecular dimers.[1]

Purification (Recrystallization)[1][2]
  • Technique: Solvent/Anti-solvent precipitation.[1][7]

  • Protocol:

    • Dissolve crude 2-ETA in minimum hot THF or Ethanol (Tier 2).[1]

    • Filter while hot to remove insoluble inorganic salts.[1]

    • Slowly add Water or Hexane (Tier 3) until turbidity appears.[1]

    • Cool to 4°C to crystallize.

References

  • Terephthalic Acid Solubility Baseline

    • Li, D., et al. (2020).[1] Studies on the Solubility of Terephthalic Acid in Ionic Liquids and Organic Solvents.[1][8] Molecules, 25(1), 80.[1]

    • Source: [1]

    • Context: Establishes the baseline solubility trends (DMSO > DMF > Alcohols) for the terephthalic acid core structure.[1]

  • Synthesis of Ethynyl-Functionalized MOFs

    • Garibay, S. J., & Cohen, S. M. (2010).[1] Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Chemical Communications, 46(41), 7700-7702.[1]

    • Source: [1]

    • Context: Details the use of DMF as the primary solvent for 2-ethynylterephthalic acid during solvothermal synthesis.
  • Thermodynamic Modeling (Apelblat)

    • Zhang, C., et al. (2015).[1] Solubility of Terephthalic Acid in Aqueous Acetic Acid Solution.[1][2][9] Journal of Chemical & Engineering Data.[1]

    • Source: [1]

    • Context: Provides the mathematical framework (Apelblat equation) used to model the temperature-dependence of solubility for this class of compounds.[1][9]

  • Standard Recrystallization Protocols

    • University of Wisconsin-Madison, Department of Chemistry.[1] Recrystallization Techniques and Solvent Selection.

    • Source:

    • Context: Validates the "Polar Protic solvent + Water anti-solvent" method described in Section 5.2.[1]

Sources

Foundational

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethynylterephthalic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Ethynylterephthalic acid stands as a molecule of significant interest, primarily as a versatile building block for advanced polymers and function...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethynylterephthalic acid stands as a molecule of significant interest, primarily as a versatile building block for advanced polymers and functional materials. Its unique structure, featuring a rigid aromatic core functionalized with both reactive ethynyl and carboxylic acid groups, suggests a complex and intriguing thermal behavior. This technical guide provides a comprehensive prospective analysis of the thermal stability and decomposition pathways of 2-ethynylterephthalic acid. While direct experimental data for this specific molecule is not yet widely available, this document synthesizes information from analogous compounds and established chemical principles to predict its thermal properties and outline the experimental methodologies required for their validation. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel materials where thermal stability is a critical parameter.

Introduction: The Promise of a Multifunctional Monomer

Substituted terephthalic acids are a cornerstone in the synthesis of a wide array of materials, from high-performance polymers to metal-organic frameworks (MOFs).[1] The introduction of an ethynyl group onto the terephthalic acid scaffold, creating 2-ethynylterephthalic acid, opens up new avenues for material design. The ethynyl group is a highly versatile functional group known for its ability to participate in a variety of reactions, including polymerization, cyclization, and cross-linking, often induced by thermal stimuli.[2] Understanding the thermal behavior of 2-ethynylterephthalic acid is therefore paramount for controlling its reactivity and designing materials with tailored thermal and mechanical properties. This guide delves into the expected thermal stability and decomposition mechanisms of this promising molecule.

Proposed Synthesis of 2-Ethynylterephthalic Acid

A plausible synthetic route to 2-ethynylterephthalic acid can be envisioned starting from commercially available 2-bromoterephthalic acid, leveraging well-established palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling.

Synthetic Workflow

A 2-Bromoterephthalic Acid B Protection of Carboxylic Acids (e.g., Esterification) A->B SOCl2, MeOH C Protected 2-Bromoterephthalate B->C D Sonogashira Coupling with Trimethylsilylacetylene C->D Pd(PPh3)2Cl2, CuI, Et3N E Protected 2-(Trimethylsilylethynyl)terephthalate D->E F Deprotection of Silyl Group (e.g., with TBAF) E->F TBAF G Protected 2-Ethynylterephthalate F->G H Deprotection of Carboxylic Acids (e.g., Hydrolysis) G->H LiOH, H2O/THF I 2-Ethynylterephthalic Acid H->I

Caption: Proposed synthetic pathway for 2-ethynylterephthalic acid.

Detailed Experimental Protocol (Hypothetical)
  • Esterification: To a solution of 2-bromoterephthalic acid in methanol, add thionyl chloride dropwise at 0 °C. Reflux the mixture for 12 hours. Remove the solvent under reduced pressure to obtain dimethyl 2-bromoterephthalate.

  • Sonogashira Coupling: To a solution of dimethyl 2-bromoterephthalate in a suitable solvent (e.g., triethylamine and THF), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). After cooling, filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield dimethyl 2-((trimethylsilyl)ethynyl)terephthalate.

  • Desilylation: Dissolve the silylated intermediate in THF and treat with a solution of tetrabutylammonium fluoride (TBAF) at room temperature. After completion of the reaction, quench with water and extract the product with an organic solvent. Dry the organic layer and remove the solvent to give dimethyl 2-ethynylterephthalate.

  • Hydrolysis: To a solution of dimethyl 2-ethynylterephthalate in a mixture of THF and water, add an excess of lithium hydroxide. Stir the mixture at room temperature until the ester hydrolysis is complete. Acidify the reaction mixture with dilute HCl to precipitate the product. Filter the solid, wash with water, and dry under vacuum to afford 2-ethynylterephthalic acid.

Thermal Analysis: Unveiling the Decomposition Profile

The thermal stability and decomposition of 2-ethynylterephthalic acid would be primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides information about the decomposition temperatures, the number of decomposition steps, and the amount of residual char.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and the enthalpy of reactions (exothermic or endothermic processes). For 2-ethynylterephthalic acid, DSC would be crucial to identify the exothermic events associated with the reactions of the ethynyl group.

Experimental Workflow for Thermal Analysis

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition & Analysis A 2-Ethynylterephthalic Acid Sample B TGA Instrument A->B C DSC Instrument A->C D TGA Curve (Mass vs. Temperature) B->D E DSC Curve (Heat Flow vs. Temperature) C->E F Data Interpretation D->F E->F

Caption: Experimental workflow for the thermal analysis of 2-ethynylterephthalic acid.

Predicted Thermal Behavior and Decomposition Mechanisms

The thermal decomposition of 2-ethynylterephthalic acid is anticipated to be a multi-step process, influenced by the distinct functionalities present in the molecule.

Initial Decomposition: Decarboxylation

Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures.[3] It is expected that one or both of the carboxylic acid groups of 2-ethynylterephthalic acid will be lost as carbon dioxide. This would be observed as a mass loss in the TGA thermogram and likely an endothermic event in the DSC curve. The presence of two carboxylic acid groups may lead to a two-step or a broad, overlapping decarboxylation process.

Reactions of the Ethynyl Group

Phenylacetylene and other ethynyl-substituted aromatic compounds are known to undergo thermally induced reactions such as oligomerization, polymerization, and cyclization.[2] These are typically exothermic processes. For 2-ethynylterephthalic acid, the following transformations are plausible:

  • Trimerization: The ethynyl groups of three molecules could react to form a substituted 1,3,5-triphenylbenzene derivative, leading to a highly cross-linked structure.

  • Polymerization: The ethynyl groups could polymerize to form a polyene backbone.

  • Intramolecular Cyclization: Depending on the reaction conditions and the presence of catalysts, intramolecular cyclization reactions involving the ethynyl group and one of the carboxylic acid groups could occur.[4]

These exothermic reactions of the ethynyl group would be clearly visible in the DSC thermogram as sharp or broad exothermic peaks.

Proposed Decomposition Pathway

A 2-Ethynylterephthalic Acid B Decarboxylation (-CO2) A->B Heat (T1) F Trimerization / Polymerization (Exothermic) A->F Heat (T_exo) C Ethynylbenzoic Acid Intermediate B->C D Further Decarboxylation (-CO2) C->D Heat (T2 > T1) C->F E Phenylacetylene Intermediate D->E E->F G Cross-linked Aromatic Network F->G H High-Temperature Carbonization G->H High Temperature I Char Residue H->I

Caption: Proposed thermal decomposition pathway of 2-ethynylterephthalic acid.

Quantitative Data Summary (Predicted)

The following tables summarize the expected quantitative data from TGA and DSC analyses of 2-ethynylterephthalic acid. These values are predictive and would require experimental verification.

Table 1: Predicted TGA Data for 2-Ethynylterephthalic Acid

Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Process
1200 - 300~23%First Decarboxylation
2300 - 400~23%Second Decarboxylation
3> 400VariableHigh-temperature degradation

Table 2: Predicted DSC Data for 2-Ethynylterephthalic Acid

Thermal EventPeak Temperature (°C)Enthalpy Change (J/g)Associated Process
Endotherm200 - 400> 0Melting and/or Decarboxylation
Exotherm250 - 450< 0Trimerization/Polymerization of the ethynyl group

Detailed Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA)
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Accurately weigh 5-10 mg of dry 2-ethynylterephthalic acid into a clean TGA crucible (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.

    • Heating Rate: A standard heating rate of 10 °C/min is recommended for initial screening.

    • Temperature Range: Heat the sample from room temperature to 800 °C.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, the temperatures of maximum mass loss rate (from the derivative curve, DTG), and the percentage of residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of dry 2-ethynylterephthalic acid into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.

    • Heating Program:

      • Heat from room temperature to a temperature above the expected melting point and decomposition range (e.g., 500 °C) at a heating rate of 10 °C/min.

      • A heat-cool-heat cycle can also be employed to investigate any reversible thermal events and the effect of thermal history.

  • Data Analysis: Analyze the DSC thermogram to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., polymerization, cyclization). Integrate the peak areas to determine the enthalpy changes associated with these transitions.

Potential Applications and Future Research

The predicted thermal behavior of 2-ethynylterephthalic acid suggests its potential as a monomer for thermosetting resins and high-performance polymers. The thermally induced cross-linking of the ethynyl groups could lead to materials with excellent thermal stability, mechanical strength, and chemical resistance.

Future research should focus on:

  • Experimental Verification: Synthesizing 2-ethynylterephthalic acid and performing the detailed thermal analysis described in this guide to validate the predicted behavior.

  • Copolymerization Studies: Investigating the copolymerization of 2-ethynylterephthalic acid with other monomers to tailor the properties of the resulting polymers.

  • Curing Kinetics: Studying the kinetics of the thermally induced cross-linking reactions to optimize curing cycles for material processing.

  • Metal-Organic Frameworks (MOFs): Exploring the use of 2-ethynylterephthalic acid as a linker for the synthesis of novel MOFs with potential applications in gas storage, catalysis, and sensing.

References

  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

  • Beilstein Journals. (2017). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. [Link]

  • Kulkarni, M. G., & Viswanath, S. G. (2021). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Ethynylterephthalic Acid as a Scaffold for "Clickable" Fluorescent MOFs

This Application Note is designed for researchers in materials science and chemical biology. It details the use of 2-Ethynylterephthalic acid (H₂BDC-C≡CH) as a strategic "Click-Ready" linker for constructing tunable fluo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in materials science and chemical biology. It details the use of 2-Ethynylterephthalic acid (H₂BDC-C≡CH) as a strategic "Click-Ready" linker for constructing tunable fluorescent Metal-Organic Frameworks (MOFs).

Executive Summary

2-Ethynylterephthalic acid is a functionalized derivative of terephthalic acid (BDC) bearing a pendant alkyne group. Unlike intrinsically fluorescent linkers (e.g., 2-aminoterephthalic acid), the primary value of the ethynyl moiety lies in its role as a bio-orthogonal chemical handle . It allows for the Post-Synthetic Modification (PSM) of MOFs (such as UiO-66 or MIL-101) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This protocol enables the precise attachment of complex fluorophores, solvatochromic dyes, or quenching agents after the MOF lattice is formed, avoiding thermal degradation of sensitive dyes during solvothermal synthesis.

Mechanism of Action: The "Click" Fluorescence Switch

The transformation of a non-fluorescent (or weakly fluorescent) alkyne-MOF into a highly emissive sensor relies on the formation of a 1,2,3-triazole linkage.

  • Pre-Click State (Alkyne-MOF): The MOF framework acts as a porous scaffold. The alkyne group is sterically small, maintaining high porosity.

  • Click Reaction (CuAAC): An azide-functionalized fluorophore (e.g., Azido-Coumarin or Azido-Fluorescein) diffuses into the pores.

  • Post-Click State (Triazole-MOF): The fluorophore is covalently locked to the linker. The formation of the triazole ring often extends the

    
    -conjugation system, potentially enhancing quantum yield (Turn-On effect) or enabling FRET (Förster Resonance Energy Transfer) if the MOF nodes are also luminescent (e.g., Lanthanide nodes).
    
Workflow Visualization

MOF_Click_Workflow cluster_mechanism Mechanism Precursors ZrCl4 + 2-Ethynyl-BDC Solvothermal Solvothermal Synthesis (DMF, 120°C, 24h) Precursors->Solvothermal UiO_Alkyne UiO-66-Alkyne (Porous Scaffold) Solvothermal->UiO_Alkyne Crystallization Click_Reaction CuAAC Click Reaction (Post-Synthetic Modification) UiO_Alkyne->Click_Reaction Host Click_Reagents Azide-Fluorophore + Cu(I) Catalyst Click_Reagents->Click_Reaction Guest Fluorescent_MOF Fluorescent Triazole-MOF (Sensor/Imaging Agent) Click_Reaction->Fluorescent_MOF Covalent Bonding

Figure 1: Workflow for synthesizing and functionalizing Alkyne-tagged MOFs. The alkyne linker survives the harsh solvothermal conditions, serving as a docking site for sensitive fluorophores.

Experimental Protocols

Protocol A: Synthesis of UiO-66-Alkyne

Objective: Synthesize the zirconium-based MOF containing 100% alkyne-functionalized linkers. Pre-requisite: 2-Ethynylterephthalic acid (Linker) must be high purity (>98%). If not commercially available, it is typically synthesized from dimethyl 2-aminoterephthalate via Sandmeyer reaction (iodination) followed by Sonogashira coupling and hydrolysis.

Materials:

  • Zirconium(IV) chloride (

    
    )
    
  • 2-Ethynylterephthalic acid (

    
    )
    
  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (Modulator)

  • Methanol (for washing)

Step-by-Step Procedure:

  • Dissolution: In a 20 mL scintillation vial, dissolve

    
     (0.5 mmol, 116 mg) in 5 mL of DMF. Sonicate for 10 mins until clear.
    
  • Linker Addition: Add 2-Ethynylterephthalic acid (0.5 mmol, 95 mg) to the solution. Stir until dissolved.

  • Modulation: Add Acetic Acid (1 mL). Note: The modulator controls crystal size and defect density. More acid = larger crystals.

  • Solvothermal Reaction: Seal the vial (or transfer to a Teflon-lined autoclave) and heat at 120°C for 24 hours in a convection oven.

  • Isolation: Cool to room temperature. Centrifuge the suspension (6000 rpm, 10 min) to collect the white/pale-yellow solid.

  • Activation (Critical):

    • Wash 3x with DMF to remove unreacted linker.

    • Wash 3x with Methanol to exchange the pore solvent.

    • Soak in Methanol for 3 days (replacing solvent daily).

    • Dry under vacuum at 60°C for 12 hours. Do not exceed 100°C to prevent alkyne polymerization.

Protocol B: "Click" Functionalization (Fluorescence Activation)

Objective: Covalently attach an azide-fluorophore (e.g., 3-azido-7-hydroxycoumarin) to the MOF pore walls.

Materials:

  • UiO-66-Alkyne (50 mg, activated)

  • Azide-Fluorophore (0.1 mmol, ~1.5 equiv relative to surface alkynes)

  • 
     (Catalyst source)
    
  • Sodium Ascorbate (Reductant)

  • DMSO/Water (solvent mixture)

Step-by-Step Procedure:

  • Suspension: Disperse 50 mg of UiO-66-Alkyne in 5 mL of DMSO/Water (4:1 v/v). Sonicate for 5 min.

  • Reagent Mix: Add the Azide-Fluorophore (0.1 mmol).

  • Catalyst Initiation: Add

    
     (5 mol%) and Sodium Ascorbate (10 mol%). The solution may turn slightly yellow/orange indicating Cu(I) generation.
    
  • Incubation: Stir gently at 40°C for 12–24 hours in the dark (to protect the fluorophore).

  • Washing (Crucial for Sensing):

    • Centrifuge and remove supernatant.

    • Wash extensively with DMSO (5x) until the supernatant shows zero fluorescence (verify with UV lamp). This ensures no physically adsorbed dye remains.

    • Wash with Ethanol and dry under vacuum.

Data Analysis & Validation

To confirm the success of the protocol, compare the "Pre-Click" and "Post-Click" materials.

TechniqueParameterExpected Outcome (Success)
FT-IR Spectroscopy Alkyne Stretch (

)
Disappearance/Reduction of peak at

.
FT-IR Spectroscopy Triazole RingAppearance of C=C/N=N stretches at

.
PXRD CrystallinityPatterns should remain identical (isostructural). Loss of peaks indicates framework collapse.
BET Surface Area Porosity (

isotherm)
Decrease in surface area (e.g., from

to

) due to pore filling by fluorophores.
PL Spectroscopy EmissionStrong emission characteristic of the attached fluorophore (e.g., 450 nm for Coumarin) upon excitation.
Troubleshooting Guide
  • Issue: Low fluorescence intensity.

    • Cause: Incomplete click reaction due to steric hindrance in small pores.

    • Solution: Use a mixed-linker strategy during synthesis (e.g., 10% Alkyne-BDC : 90% BDC) to space out the attachment sites.

  • Issue: High background fluorescence.

    • Cause: Physisorbed dye (not covalently clicked).

    • Solution: Perform Soxhlet extraction with ethanol for 12 hours.

References

  • Synthesis of Alkyne-Tagged UiO-66

    • Garibay, S. J., & Cohen, S. M. (2010). Isoreticular synthesis and modification of frameworks with the UiO-66 topology.
  • Click Chemistry on MOFs (Review)

    • Evans, J. D., Sumby, C. J., & Doonan, C. J. (2014). Post-synthetic modification of metal–organic frameworks.[1][2][3][4][5] Chemical Society Reviews, 43(16), 5933-5951.

  • Fluorescence Turn-On Sensing via Click MOFs

    • Nagarkar, S. S., Joarder, B., Chaudhari, A. K., Mukherjee, S., & Ghosh, S. K. (2013). Highly selective detection of nitro explosives by a luminescent metal–organic framework.
  • Orthogonal Functionalization

    • Wang, Z., & Cohen, S. M. (2009). Postsynthetic modification of metal-organic frameworks.[1][2][3][4][6][7] Chemical Society Reviews, 38(5), 1315-1329.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethynylterephthalic Acid

Welcome to the technical support center for the synthesis of 2-ethynylterephthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-ethynylterephthalic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile molecule. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges and side reactions encountered during its synthesis.

Introduction: The Synthetic Challenge

The synthesis of 2-ethynylterephthalic acid, a valuable building block in materials science and medicinal chemistry, typically proceeds through a multi-step route. The most common approach involves the Sonogashira cross-coupling of a halogenated terephthalate derivative, often dimethyl 2-iodoterephthalate or dimethyl 2-bromoterephthalate, with a protected alkyne like ethynyltrimethylsilane (TMSA). This is followed by the deprotection of the silyl group and subsequent hydrolysis of the methyl esters to yield the final diacid.

While this synthetic strategy is robust, it is not without its challenges. Researchers frequently encounter side reactions that can significantly lower the yield and complicate the purification of the desired product. This guide will address these issues head-on, providing both preventative measures and corrective actions.

Core Synthesis and Side Reaction Pathways

To effectively troubleshoot, it is essential to understand the main reaction pathway and the common side reactions.

Synthesis and Side Reactions A Dimethyl 2-haloterephthalate C Dimethyl 2-((trimethylsilyl)ethynyl)terephthalate A->C Sonogashira Coupling G Dehalogenated Starting Material A->G Dehalogenation B Protected Alkyne (e.g., TMSA) B->C F Glaser Homocoupling Byproduct B->F Glaser Coupling Catalyst Pd Catalyst Cu(I) Co-catalyst Base Catalyst->C D Dimethyl 2-ethynylterephthalate C->D Deprotection E 2-Ethynylterephthalic Acid D->E Hydrolysis H Monomethyl Ester D->H Incomplete Hydrolysis E->H Sonogashira Protocol A 1. Add dimethyl 2-iodoterephthalate, PdCl₂(PPh₃)₂, and CuI to a flame-dried, N₂-purged flask. B 2. Add degassed THF and TEA. A->B C 3. Add ethynyltrimethylsilane (TMSA) dropwise via syringe. B->C D 4. Stir at room temperature or heat as needed. Monitor by TLC. C->D E 5. Quench with aqueous NH₄Cl and extract with ethyl acetate. D->E F 6. Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. E->F G 7. Purify by column chromatography (e.g., hexane/ethyl acetate gradient). F->G Deprotection Protocol A 1. Dissolve the TMS-protected ester in methanol. B 2. Add a catalytic amount of K₂CO₃. A->B C 3. Stir at room temperature under N₂ for 2-4 hours. Monitor by TLC. B->C D 4. Concentrate the reaction mixture in vacuo. C->D E 5. Dilute with ether, wash with water and brine. D->E F 6. Dry over MgSO₄, filter, and concentrate to yield the deprotected ester. E->F Hydrolysis Protocol A 1. Dissolve the dimethyl ester in a mixture of THF and methanol. B 2. Add an aqueous solution of excess NaOH or KOH. A->B C 3. Heat the mixture to reflux and stir until TLC indicates complete reaction. B->C D 4. Cool to room temperature and remove organic solvents in vacuo. C->D E 5. Wash the aqueous layer with ether to remove non-polar impurities. D->E F 6. Acidify the aqueous layer with cold, concentrated HCl to precipitate the product. E->F G 7. Collect the solid by vacuum filtration, wash with cold water, and dry. F->G

Optimization

Technical Support Center: Optimizing MOF Synthesis with 2-Ethynylterephthalic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethynylterephthalic acid for the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-ethynylterephthalic acid for the synthesis of Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established best practices and field-proven insights. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for the successful synthesis of highly crystalline and porous materials.

The ethynyl functionality on the terephthalic acid linker is a powerful tool for post-synthetic modification, allowing for the introduction of a wide range of chemical groups through reactions like "click" chemistry. However, the unique electronic and steric properties of the 2-ethynylterephthalic acid linker can present specific challenges during the initial MOF synthesis. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of MOFs with 2-ethynylterephthalic acid. Each problem is followed by a series of potential causes and detailed, step-by-step solutions.

Problem 1: Low Crystallinity or Amorphous Product

Poor crystallinity is a frequent obstacle in MOF synthesis, often leading to materials with low surface areas and poorly defined pore structures.

Visualizing the Path to Crystallinity

The following workflow outlines a systematic approach to troubleshooting low crystallinity in your MOF synthesis.

G cluster_0 Troubleshooting Low Crystallinity A Low Crystallinity Observed (e.g., broad PXRD peaks) B Adjust Solvent System A->B Initial Check C Optimize Temperature Profile B->C If no improvement G Successful Synthesis of Crystalline MOF B->G Success D Introduce Modulators C->D If still amorphous C->G Success E Vary Reaction Time D->E Fine-tuning D->G Success F Check Reactant Purity E->F Final Verification E->G Success F->A If impurities found

Caption: A decision-making workflow for addressing low crystallinity in MOF synthesis.

Potential Causes and Solutions
  • Inadequate Solvent System: The choice of solvent is critical for dissolving the reactants and facilitating the self-assembly process.

    • Explanation: The polarity and boiling point of the solvent influence the solubility of the metal salt and the 2-ethynylterephthalic acid linker, as well as the kinetics of crystal nucleation and growth. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis due to its high boiling point and ability to dissolve a wide range of reactants.[1]

    • Solution:

      • Solvent Screening: If using a single solvent, consider a binary or ternary solvent system. For example, a mixture of DMF and ethanol or DMF and water can sometimes improve crystallinity.

      • Ratio Optimization: Systematically vary the ratio of the solvents in your mixture to find the optimal composition.

      • Alternative Solvents: Explore other high-boiling point polar aprotic solvents like N,N-diethylformamide (DEF) or dimethyl sulfoxide (DMSO).

  • Suboptimal Reaction Temperature: The temperature profile of the synthesis directly impacts the kinetics of MOF formation.

    • Explanation: Higher temperatures generally lead to faster reaction rates and can promote the formation of more thermodynamically stable, crystalline phases. However, excessively high temperatures can also lead to the formation of dense, non-porous phases or decomposition of the linker. Solvothermal synthesis, which involves heating the reaction mixture above the boiling point of the solvent in a sealed vessel, is a common technique.[2]

    • Solution:

      • Temperature Gradient: Perform a series of experiments at different temperatures (e.g., 80°C, 100°C, 120°C, 150°C) to identify the optimal range for your specific system.

      • Ramped Heating: Instead of directly heating to the final temperature, try a gradual temperature ramp to allow for controlled nucleation and growth.

  • Lack of Modulators: Modulators are often crucial for controlling the crystallinity and defect density of MOFs, particularly those based on robust metal nodes like zirconium.[2][3]

    • Explanation: Modulators, typically monocarboxylic acids like acetic acid or formic acid, compete with the linker for coordination to the metal centers.[4] This competition can slow down the crystallization process, allowing for the correction of defects and leading to larger, more perfect crystals. The introduction of modulators can also increase the number of structural defects, which can in some cases enhance the material's properties.[5]

    • Solution:

      • Introduce a Modulator: Add a simple monocarboxylic acid, such as acetic acid, to your reaction mixture.

      • Optimize Modulator Concentration: The amount of modulator is critical. Too little may have no effect, while too much can inhibit MOF formation altogether.[2] Start with a low concentration (e.g., 10 equivalents with respect to the metal salt) and gradually increase it.

ModulatorTypical Starting EquivalentsNotes
Acetic Acid10 - 100A common and effective modulator for many MOF systems.[6]
Formic Acid10 - 100Can also be very effective and may lead to different defect concentrations compared to acetic acid.[5]
Benzoic Acid5 - 50A bulkier modulator that can influence crystal morphology.
  • Incorrect Reaction Time: The duration of the solvothermal reaction can significantly affect the final product.

    • Explanation: Insufficient reaction time may not allow for complete crystallization, while excessively long times can sometimes lead to the formation of less desirable, more stable phases.

    • Solution:

      • Time Study: Conduct a time-course study, analyzing aliquots of the reaction mixture at different time points (e.g., 6h, 12h, 24h, 48h) using powder X-ray diffraction (PXRD) to monitor the evolution of crystallinity.

Problem 2: Poor Yield

A low yield of your target MOF can be frustrating and costly. This issue is often linked to the same factors that affect crystallinity.

Potential Causes and Solutions
  • Suboptimal Molar Ratios of Reactants: The stoichiometry of the metal salt and the linker is a fundamental parameter.

    • Explanation: While a 1:1 molar ratio of metal to dicarboxylic acid linker might seem intuitive for some MOF topologies, the optimal ratio can vary.

    • Solution:

      • Vary the Metal-to-Linker Ratio: Experiment with different molar ratios, such as 1:1, 1:1.5, and 1.5:1 (metal:linker), to determine the optimal stoichiometry for your system.

  • Precipitation of Reactants: If the metal salt or the linker is not fully dissolved at the reaction temperature, it can lead to an incomplete reaction and low yield.

    • Solution:

      • Ensure Complete Dissolution: Before sealing the reaction vessel, ensure that both the metal salt and the 2-ethynylterephthalic acid are fully dissolved in the solvent, gently heating if necessary.

      • Consider a Different Metal Salt: The counter-ion of the metal salt can affect its solubility. For example, metal nitrates are often more soluble in DMF than metal chlorides.

  • Loss of Product During Washing and Activation: The purification and activation steps are critical for obtaining a high-quality MOF, but they can also be a source of product loss.

    • Solution:

      • Gentle Washing: When washing the as-synthesized MOF to remove unreacted starting materials and solvent, use gentle centrifugation and decantation rather than harsh filtration methods that can lead to the loss of fine crystalline material.

      • Solvent Exchange: Before thermal activation, perform a solvent exchange with a lower-boiling point solvent (e.g., acetone or ethanol) to facilitate the removal of the high-boiling point synthesis solvent (e.g., DMF). This can prevent pore collapse and improve the final surface area.

Problem 3: Unexpected Crystal Phase or Impurities

Sometimes, the synthesized product may be crystalline but not the desired phase, or it may contain crystalline impurities.

Potential Causes and Solutions
  • Influence of the Ethynyl Group: The electron-withdrawing nature and steric bulk of the ethynyl group can favor the formation of different crystal structures compared to unsubstituted terephthalic acid.

    • Solution:

      • Consult the Literature: Search for reported crystal structures of MOFs synthesized with 2-ethynylterephthalic acid or similar functionalized linkers to see if the observed phase has been previously characterized.

      • Systematic Parameter Variation: As with improving crystallinity, systematically varying the solvent, temperature, and modulator can help to steer the synthesis towards the desired crystal phase.

  • Contamination of Starting Materials: Impurities in the 2-ethynylterephthalic acid or the metal salt can act as competing ligands or nucleation sites, leading to the formation of unwanted phases.

    • Solution:

      • Verify Purity: Analyze your starting materials using techniques like NMR for the linker and elemental analysis for the metal salt to ensure their purity.

Frequently Asked Questions (FAQs)

Q1: What are the best metal nodes to use with 2-ethynylterephthalic acid?

The choice of metal node will depend on the desired properties of the final MOF, such as porosity, stability, and catalytic activity. Common choices include:

  • Zirconium (Zr): Forms highly stable MOFs (e.g., the UiO series) that are resistant to a wide range of chemical conditions. The synthesis of Zr-MOFs often requires the use of modulators.[3]

  • Zinc (Zn): Often forms MOFs with high surface areas (e.g., MOF-5 type structures). Zn-MOFs are generally less stable than their Zr counterparts.

  • Copper (Cu): Can form paddlewheel-type secondary building units (SBUs) and is often used in catalytically active MOFs.

  • Iron (Fe): Readily available and can form MOFs with interesting magnetic and redox properties.

Q2: How does the ethynyl group affect the properties of the resulting MOF?

The primary role of the ethynyl group is to provide a reactive handle for post-synthetic modification (PSM).[7][8][9][10] This allows for the covalent attachment of various functional groups to the MOF framework after it has been synthesized, enabling the tuning of properties such as:

  • Gas Sorption and Separation: Introducing polar or specific binding sites can enhance the selectivity for certain gases.

  • Catalysis: Covalently attaching catalytic species can create highly active and reusable heterogeneous catalysts.

  • Drug Delivery: Functionalizing the MOF with biocompatible molecules can improve its performance as a drug delivery vehicle.

Q3: What characterization techniques are essential for MOFs synthesized with 2-ethynylterephthalic acid?

A combination of techniques is necessary to fully characterize your material:

  • Powder X-Ray Diffraction (PXRD): To determine the crystallinity and phase purity of your MOF.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ethynyl group (C≡C stretch, typically around 2100 cm⁻¹) and the carboxylate coordination to the metal centers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of a digested sample of the MOF can confirm the integrity of the 2-ethynylterephthalic acid linker within the framework.

Experimental Protocols

General Synthesis Protocol for a Zr-based MOF with 2-Ethynylterephthalic Acid

This protocol provides a starting point for the synthesis of a UiO-66 type MOF functionalized with an ethynyl group.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-ethynylterephthalic acid

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (glacial)

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (e.g., 0.05 mmol, 11.6 mg) and 2-ethynylterephthalic acid (e.g., 0.05 mmol, 9.5 mg) in 10 mL of DMF.

  • Add acetic acid (e.g., 50 equivalents, ~0.14 mL) to the solution.

  • Cap the vial tightly and place it in a preheated oven at 120°C for 24 hours.

  • After cooling to room temperature, a white crystalline powder should be present.

  • Collect the solid by centrifugation and discard the supernatant.

  • Wash the solid by resuspending it in fresh DMF (3 x 10 mL), followed by centrifugation and decantation.

  • Perform a solvent exchange by washing with ethanol (3 x 10 mL).

  • Dry the sample under vacuum at 150°C for 12 hours to activate the MOF.

Post-Synthetic Modification via "Click" Chemistry

This protocol describes a general procedure for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) on an ethynyl-functionalized MOF.

Materials:

  • Ethynyl-functionalized MOF

  • An organic azide (e.g., benzyl azide)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., dichloromethane or DMF)

Procedure:

  • Activate the ethynyl-functionalized MOF under vacuum to ensure the pores are accessible.

  • In a glovebox or under an inert atmosphere, suspend the activated MOF (e.g., 50 mg) in the anhydrous solvent (5 mL).

  • Add the organic azide (e.g., 1.5 equivalents per ethynyl group), CuI (e.g., 0.1 equivalents), and DIPEA (e.g., 2 equivalents).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Collect the modified MOF by centrifugation and wash thoroughly with the reaction solvent, followed by a lower-boiling point solvent like acetone, to remove any unreacted reagents and the catalyst.

  • Dry the functionalized MOF under vacuum.

Note: The success of the post-synthetic modification should be confirmed by techniques such as FTIR (disappearance of the alkyne C≡C stretch) and elemental analysis.

References

  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior. (2023). ResearchGate. Retrieved from [Link]

  • Synthesis of ultrathin two-dimensional metal-organic framework nanosheets for lubricant additives. (2025). ResearchGate. Retrieved from [Link]

  • Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. (2023). ChemRxiv. Retrieved from [Link]

  • Post‐synthetic Modification of MOFs. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Structure, and Thermal Stability of a Mesoporous Titanium(III) Amine-Containing MOF. (n.d.). PMC. Retrieved from [Link]

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications. (n.d.). Journal of Materials Chemistry A. Retrieved from [Link]

  • CHAPTER 3: Post‐synthetic Modification of MOFs. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Effects of Acid Modulators on the Microwave-Assisted Synthesis of Cr/Sn Metal-Organic Frameworks. (n.d.). MDPI. Retrieved from [Link]

  • Room temperature synthesis of metal organic framework MOF-2. (n.d.). SciSpace. Retrieved from [Link]

  • A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes. (2024). ResearchGate. Retrieved from [Link]

  • Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. (n.d.). Dalton Transactions. Retrieved from [Link]

  • Synthesis and characterization of a Metal Organic Framework (MOF-235) from terephthalic acid prepared from waste polyethylene terephthalate (PET) formed water bottles. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis and Characterization of Terephthalic Acid Based Cr3+, Sb3+, In3+ and V3+ Metal-Organic Frameworks. (n.d.). Florida Gulf Coast University. Retrieved from [Link]

  • SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION. (2023). Journal of Chemical Society of Nigeria. Retrieved from [Link]

  • zr(iv) mofs based on terephtalic acid and acetic acid modulator. (2022). ResearchGate. Retrieved from [Link]

  • Rational Design of a Multifunctional MOFs for Alkane‐Selective Gas Separation. (2025). Advanced Science. Retrieved from [Link]

  • Postsynthetic modification of metal-organic frameworks--a progress report. (2011). PubMed. Retrieved from [Link]

  • Chemoselective synthesis of multi-functionalized alkynes and alkenes via transition-metal-free iodination of terminal alkynes. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. (n.d.). PMC. Retrieved from [Link]

  • Postsynthetic Modification for the Functionalization of Metal-Organic Frameworks. (2013). Chemistry at Illinois. Retrieved from [Link]

  • Classification and role of modulators on crystal engineering of metal organic frameworks (MOFs). (2021). R Discovery. Retrieved from [Link]

  • Optimization of the reaction conditions for the alkyne hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]

  • A cage-on-MOF strategy to coordinatively functionalize mesoporous MOFs for manipulating selectivity in adsorption and catalysis. (2023). PMC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Ethynylterephthalic Acid (2-ETA)

Status: Operational Ticket ID: ETA-STAB-001 Assigned Specialist: Senior Application Scientist, Molecular Frameworks Division Executive Summary 2-Ethynylterephthalic acid (2-ETA) is a bifunctional linker critical for cons...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ETA-STAB-001 Assigned Specialist: Senior Application Scientist, Molecular Frameworks Division

Executive Summary

2-Ethynylterephthalic acid (2-ETA) is a bifunctional linker critical for constructing functionalized Metal-Organic Frameworks (MOFs) like UiO-66-alkyne and Covalent Organic Frameworks (COFs). While the terephthalic acid core provides structural rigidity, the pendant ethynyl (alkyne) group is chemically labile.

Users frequently report "self-polymerization," which is often a misdiagnosis of two distinct failure modes:

  • Oxidative Homocoupling (Glaser Coupling): Catalyzed by trace metals and oxygen, forming diynes.[1]

  • Thermal Cross-linking: Radical-mediated polymerization of the alkyne at elevated temperatures.

This guide provides the protocols necessary to isolate, store, and utilize 2-ETA without degradation.

Module 1: Diagnostic Triage

Q: My white 2-ETA powder turned brown/black after storage. Is it still usable?

A: No. The color change indicates the formation of polyacetylene-like conjugated systems.

  • Brown/Yellow: Indicates early-stage oxidative coupling (dimerization).

  • Black/Insoluble: Indicates extensive cross-linking (polymerization).

Root Cause Analysis: Unlike simple terephthalic acid, the ethynyl group acts as a "fuse." If exposed to UV light , Heat (>100°C) , or Trace Copper/Palladium , it initiates a chain reaction.

Visualizing Failure Modes

The following diagram illustrates the three pathways that destroy 2-ETA monomer purity.

degradation_pathways ETA 2-Ethynylterephthalic Acid (Monomer) Heat Heat (>120°C) ETA->Heat Metals Trace Cu/Pd + O2 ETA->Metals Light UV Light / Radicals ETA->Light Polymer Thermal Polymer (Insoluble Black Solid) Heat->Polymer Cyclotrimerization Cross-linking Diyne Glaser Dimer (1,3-Diyne Impurity) Metals->Diyne Oxidative Coupling Oligomer Random Oligomers (Yellow/Brown Gum) Light->Oligomer Radical Initiation

Figure 1: Degradation pathways of 2-ETA. Note that "Glaser Coupling" is the most common cause of impurity during synthesis, while "Thermal Polymerization" destroys the material during MOF assembly.

Module 2: Critical Synthesis & Purification Protocols

Q: I synthesized 2-ETA via Sonogashira coupling, but it gelled during the hydrolysis step. How do I prevent this?

A: The hydrolysis of the ester (Dimethyl 2-ethynylterephthalate) to the acid is the most dangerous step. Standard saponification (NaOH/Heat) often triggers Glaser coupling because the reaction mixture contains residual Copper/Palladium from the previous step and is exposed to air.

The "Safe-Hydrolysis" Protocol

Principle: You must chelate trace metals before they catalyze coupling and exclude oxygen strictly.

Reagents:

  • Degassed THF/Water (1:1 mixture).

  • LiOH (Lithium Hydroxide) - preferred over NaOH for milder solubility.

  • EDTA (Disodium salt): The critical scavenger.

Step-by-Step Workflow:

  • Deoxygenation: Sparge the THF/Water mixture with Argon for 30 minutes before adding reagents.

  • Scavenging: Add the crude ester and 5 mol% EDTA to the solvent. Stir for 15 minutes under Argon. The EDTA binds residual Cu/Pd trapped in the ester crystals [1].

  • Hydrolysis: Add LiOH (3-4 equivalents).

  • Temperature Control: Heat to maximum 45°C . Do not reflux. The reaction will take longer (overnight), but the alkyne will survive.

  • Workup (The Acid Crash):

    • Cool to 0°C in an ice bath.

    • Acidify with 1M HCl (dropwise) to pH 2.

    • Crucial: Do not let the internal temperature rise above 10°C during acidification (exothermic). Heat triggers polymerization in the acidic state.

Q: How do I remove the copper if I already have the solid acid? A: Recrystallization is risky due to heat. Instead, perform a Chelation Wash :

  • Dissolve 2-ETA in minimal DMSO or DMF.

  • Add an aqueous solution of EDTA or Sodium Diethyldithiocarbamate (strong Cu chelator).

  • Precipitate by pouring into cold, acidic water.

Module 3: Storage & Handling FAQs

Q: Can I store 2-ETA on the shelf? A: No. Even at room temperature, solid-state topochemical polymerization can occur slowly over months.

Storage Standard:

  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon-flushed vial.

  • Container: Amber glass (UV protection).

Q: What solvents are safe? A: Avoid solvents that stabilize radicals or contain peroxides (like old ethers).

SolventSuitabilityNotes
DMSO-d6 / DMF ExcellentBest for NMR/Storage. Stable.
THF ModerateMust be BHT-free and fresh. Peroxides initiate polymerization.
Chloroform PoorAcidic traces in CDCl3 can degrade the alkyne.
Water PoorInsoluble (unless pH > 8).

Module 4: MOF/COF Synthesis Parameters

Q: I am making UiO-66-alkyne. At what temperature will the linker destroy my MOF?

A: You must balance crystallinity (requires heat) with linker stability.

  • Safe Zone: < 100°C.[2]

  • Risk Zone: 100°C - 130°C.

  • Danger Zone: > 140°C.

Technical Insight: At temperatures >150°C, the ethynyl groups on the MOF struts can cross-link with neighbors. While this is sometimes a desired post-synthetic modification to lock the structure, it is disastrous if it happens during crystallization, leading to amorphous "gunk" rather than crystalline MOF [2].

Recommendation for MOF Synthesis: Use solvothermal modulators (like acetic acid or benzoic acid) to facilitate crystallization at lower temperatures (85°C - 100°C) rather than relying on high heat (120°C+).

Module 5: Workflow Visualization

The following decision tree helps you determine the correct purification path based on your current sample state.

purification_logic Start Start: Crude 2-ETA Sample ColorCheck Check Color Start->ColorCheck Dark Dark Brown/Black ColorCheck->Dark Oxidized Light Off-White/Yellow ColorCheck->Light Okay Solubility Check Solubility (in 1M NaOH) Dark->Solubility Action3 Perform EDTA Chelation Wash (Remove trace Cu) Light->Action3 Insoluble Insoluble Residue Solubility->Insoluble Cross-linked Soluble Fully Soluble Solubility->Soluble Oligomers Action1 Discard. Polymerization Irreversible. Insoluble->Action1 Action2 Filter off residue. Proceed with filtrate. Soluble->Action2 Action2->Action3 Final Pure Monomer Store at -20°C Action3->Final

Figure 2: Decision logic for salvaging or discarding 2-ETA samples.

References

  • Organic Chemistry Portal. (2024). Glaser Coupling and Hay Coupling Mechanisms.[3] Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Synthesis, Structure, and Thermal Stability of MOFs.[4] Retrieved from [Link]

Sources

Optimization

Troubleshooting poor crystallinity in 2-ethynylterephthalic acid-based MOFs

To: Research & Development Team From: Senior Application Scientist, MOF Technologies Division Subject: Technical Support Guide – Optimization of 2-Ethynylterephthalic Acid (H₂-ETA) MOFs Introduction: The Challenge of Fun...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, MOF Technologies Division Subject: Technical Support Guide – Optimization of 2-Ethynylterephthalic Acid (H₂-ETA) MOFs

Introduction: The Challenge of Functionalized Linkers

You are likely encountering difficulties with the crystallization of Metal-Organic Frameworks (MOFs) based on 2-ethynylterephthalic acid (H₂-ETA) . While the ethynyl (alkyne) group is highly desirable for post-synthetic modification (e.g., "Click" chemistry), it introduces specific physicochemical challenges compared to the parent terephthalic acid (H₂-BDC).

This guide addresses the three most common failure modes associated with this ligand:

  • Kinetic Trapping: The electron-withdrawing nature of the ethynyl group alters the pKa of the carboxylic acids, affecting coordination rates.

  • Steric Disruption: The alkyne arm can disrupt the packing of the secondary building unit (SBU), leading to amorphous phases.

  • Activation Collapse: Poor solvent removal strategies often destroy the porosity of these fragile frameworks.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify your specific failure mode using the decision tree below.

TroubleshootingTree Start Identify Symptom Q1 Is there a precipitate? Start->Q1 NoPrecip Issue: Solubility/Conc. Action: Increase Conc. or Change Solvent Ratio Q1->NoPrecip No Q2 Is the precipitate crystalline (XRD)? Q1->Q2 Yes Amorphous Issue: Rapid Nucleation Action: Add Modulator (Benzoic/Acetic Acid) Q2->Amorphous No (Broad humps) Q3 Is the phase pure? Q2->Q3 Yes (Sharp peaks) Impure Issue: Kinetic Phase Action: Adjust Temp or Reaction Time Q3->Impure No (Extra peaks) Q4 Does it survive activation? Q3->Q4 Yes Collapse Issue: Capillary Stress Action: Supercritical CO2 or Solvent Exchange Q4->Collapse No (Loss of surface area) Success Optimized MOF Q4->Success Yes

Figure 1: Diagnostic decision tree for isolating synthesis failures in functionalized MOFs.

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: The Product is Amorphous or Low Crystallinity

User Question: "I followed the standard UiO-66 protocol (DMF, 120°C), but my XRD pattern shows broad humps instead of sharp peaks. Why isn't H₂-ETA crystallizing like regular BDC?"

Technical Analysis: The ethynyl group is electron-withdrawing, which increases the acidity of the carboxylic acid groups compared to unsubstituted terephthalic acid. This leads to faster deprotonation and rapid, irreversible coordination with the metal cluster (usually Zr⁴⁺). The result is a "kinetic trap"—an amorphous solid formed by rapid precipitation rather than controlled crystal growth.

Corrective Protocol: Competitive Modulation You must slow down the nucleation rate using a modulator .[1]

  • Recommendation: Add Benzoic Acid or Acetic Acid to your reaction mixture.

  • Mechanism: The modulator competes with the H₂-ETA linker for coordination sites on the metal cluster. This equilibrium allows defects to "heal" during synthesis, promoting the formation of the thermodynamic crystalline phase.

  • Starting Point: Use a molar ratio of 30:1 (Modulator:Zr) . If the product remains amorphous, increase to 50:1 or 100:1.

Issue 2: Product Discoloration (Darkening)

User Question: "My MOF powder turns dark brown or black during synthesis at 140°C. Is this normal?"

Technical Analysis: No. This indicates thermal decomposition or uncontrolled polymerization of the alkyne group. While aromatic alkynes are relatively stable, prolonged exposure to high temperatures (>130°C) in the presence of Lewis acidic metals (like Zr or Al) can catalyze cross-linking or degradation.

Corrective Protocol: Temperature Control

  • Limit Temperature: Do not exceed 120°C for H₂-ETA syntheses.

  • Time: Extend the reaction time (24–48 hours) rather than increasing the temperature to compensate for slower kinetics.

Issue 3: Loss of Porosity Upon Drying

User Question: "The XRD looks good while the sample is wet, but after drying in a vacuum oven at 150°C, the crystallinity decreases and the BET surface area is <500 m²/g."

Technical Analysis: This is a classic "activation collapse." DMF has a high boiling point (153°C) and high surface tension. Evaporating DMF directly from the pores generates immense capillary forces that crush the framework, especially if the H₂-ETA linker creates a slightly more defective or flexible structure than the parent MOF.

Corrective Protocol: Solvent Exchange Never dry DMF-solvated MOFs directly.

  • Wash: Centrifuge and decant the DMF.

  • Exchange: Soak the solid in Acetone or Ethanol (low surface tension, low boiling point).

  • Repeat: Refresh the solvent 3 times daily for 3 days.

  • Activate: Dry under vacuum at a milder temperature (60–80°C ) first, then ramp to 100°C.

Part 3: Validated Synthesis Protocol (UiO-66-ETA)

This protocol is optimized for Zirconium-based systems (UiO-66 topology), which are the most common targets for this ligand due to their chemical stability.

Reagents:

  • Zirconyl Chloride Octahydrate (ZrCl₄ or ZrOCl₂·8H₂O)

  • 2-Ethynylterephthalic Acid (H₂-ETA)

  • Benzoic Acid (Modulator)[2]

  • DMF (Solvent)[3][4][5][6]

  • HCl (37%, Optional accelerator)

Quantitative Table: Reaction Stoichiometry

ComponentMolar Eq.[1][5][7]Mass/Vol (Example)Role
Zr Source 1.0120 mg (ZrCl₄)Metal Node Precursor
H₂-ETA Linker 1.098 mgOrganic Strut
Benzoic Acid 30.0 1.88 gCritical Modulator
DMF N/A10 mLSolvent
HCl (Conc.) 1.0 (Optional)43 µLSolubilizer/Accelerator

Step-by-Step Methodology:

  • Pre-Dissolution:

    • Dissolve ZrCl₄ and Benzoic Acid in 5 mL of DMF. Sonicate until clear.

    • Dissolve H₂-ETA in the remaining 5 mL of DMF. Note: If the linker is slow to dissolve, gentle heating (40°C) is safer than adding base.

  • Mixing:

    • Add the ligand solution to the metal solution.

    • Critical Step: Add 43 µL of concentrated HCl (optional but recommended for large crystals). The addition of HCl helps solubilize the Zr-cluster intermediates and slows nucleation further [1].

  • Solvothermal Synthesis:

    • Seal in a Pyrex media bottle or Teflon-lined autoclave.

    • Incubate at 120°C for 24 hours . Static conditions (no stirring) yield better crystals.

  • Purification (The "Soft" Activation):

    • Cool to room temperature.[1][4] Centrifuge (5000 rpm, 10 min).

    • Discard supernatant. Resuspend in fresh DMF. Soak for 12 hours.

    • Solvent Exchange: Replace DMF with Acetone . Repeat wash 3x over 24 hours.

    • Drying: Vacuum dry at room temperature for 2 hours, then at 80°C overnight.

Part 4: Mechanism of Modulation

Understanding why you are adding benzoic acid is key to troubleshooting future batches.

ModulationMechanism cluster_0 Fast Nucleation (No Modulator) cluster_1 Modulated Growth (Thermodynamic Control) Zr1 Zr Cluster Amorphous Amorphous Precipitate Zr1->Amorphous Rapid Coordination Linker1 H2-ETA Linker1->Amorphous Zr2 Zr Cluster Intermediate Capped Cluster (Slow Exchange) Zr2->Intermediate Modulator Caps Sites Mod Modulator (Benzoic Acid) Mod->Intermediate Linker2 H2-ETA Crystal Crystalline MOF Linker2->Crystal Intermediate->Crystal Linker Displaces Modulator Slowly

Figure 2: The modulator acts as a temporary "cap," slowing down the reaction to allow for error correction and crystal growth.

References

  • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals." Chemistry – A European Journal. [Link] Citation Context: Establishes the fundamental role of benzoic/acetic acid modulation in controlling Zr-MOF crystallinity.

  • Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. [Link] Citation Context: Provides comparative stability data for functionalized UiO-66 derivatives and standardizes solvothermal protocols.

  • Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular Synthesis and Modification of Frameworks with the UiO-66 Topology." Chemical Communications. [Link] Citation Context: Discusses the steric and electronic impacts of functional groups like amino and bromo (analogs to ethynyl) on synthesis kinetics.

  • Howarth, A. J., et al. (2016). "Best Practices for the Synthesis, Activation, and Characterization of Metal-Organic Frameworks." Chemistry of Materials. [Link] Citation Context: The authoritative source for solvent exchange and activation procedures to prevent pore collapse.

Sources

Troubleshooting

Overcoming solubility issues of 2-ethynylterephthalic acid in polymerization

Topic: Overcoming Solubility & Polymerization Challenges Executive Summary: The "Brick Wall" Effect 2-Ethynylterephthalic acid (2-ETA) presents a classic "solubility paradox" in polymer synthesis. It is a high-value mono...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Polymerization Challenges

Executive Summary: The "Brick Wall" Effect

2-Ethynylterephthalic acid (2-ETA) presents a classic "solubility paradox" in polymer synthesis. It is a high-value monomer for Metal-Organic Frameworks (MOFs) and functionalized polyamides due to its orthogonal reactivity (carboxylic acid + alkyne). However, its rigid aromatic core and strong intermolecular hydrogen bonding (carboxylic dimers) render it nearly insoluble in standard organic solvents (CHCl₃, THF, Toluene) and only sparingly soluble in polar aprotic solvents at room temperature.

The Core Conflict:

  • To dissolve it: You typically need heat (>100°C) or strong polarity.

  • To preserve it: The ethynyl (alkyne) group is thermally sensitive and can crosslink (cure) uncontrolledly above 120–150°C, leading to insoluble gels rather than linear polymers.

This guide provides three field-proven workflows to overcome these limitations without compromising the ethynyl functionality.

Method A: The "Salt-Solvation" Protocol (Physical Approach)

Best For: Direct polycondensation (Polyamides/Aramids) where ester protection is undesirable.

Rigid aromatic carboxylic acids often require "chaotropic" agents to break hydrogen networks. We utilize the LiCl/NMP System , a standard in aramid manufacturing (e.g., Kevlar® processing), adapted here for 2-ETA.

The Mechanism

Lithium cations (


) coordinate with the carbonyl oxygens of the amide/acid groups. This disrupts the intermolecular hydrogen bonding, effectively "salting in" the polymer chain and the monomer.
Standard Operating Procedure (SOP-ETA-01)
ParameterSpecification
Solvent N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
Additive Lithium Chloride (LiCl) or Calcium Chloride (CaCl₂)
Concentration 2–5 wt% (Salt relative to Solvent)
Temperature Dissolution: 80°C

Step-by-Step Protocol:

  • Drying (Critical): Dry LiCl at 150°C under vacuum for 4 hours. Moisture kills this mechanism.

  • Solvent Prep: Dissolve dry LiCl (2 wt%) in anhydrous NMP. Stir at room temperature until fully clear.

  • Monomer Addition: Add 2-ETA to the LiCl/NMP solution.

  • Activation: Heat to 80°C for 30 minutes. The solution should turn from a cloudy suspension to a clear, amber liquid.

  • Polymerization: Cool to reaction temperature (e.g., 0°C–25°C for acid chloride routes, or 80°C for direct condensation) and add co-monomers.

Technical Note: If the solution becomes turbid during polymerization, increase LiCl concentration to 4-5%, but do not exceed 6% as viscosity will impede mixing.

Method B: The "Transient Protection" Protocol (Chemical Approach)

Best For: Sonogashira couplings, Click Chemistry, or when high-purity linear polymers are required.

Direct use of 2-ETA in transition-metal catalyzed reactions (like Sonogashira) is risky because the free carboxylic acid can form insoluble salts with the catalyst (e.g., Copper carboxylates), poisoning the reaction.

The Strategy: Mask the acid as an ester


 Polymerize 

Hydrolyze.
Workflow Diagram

ProtectionStrategy Start 2-ETA (Insoluble) Step1 Esterification (EtOH/H2SO4) Start->Step1 Reflux Inter Diethyl 2-ethynylterephthalate (Soluble in THF/CHCl3) Step1->Inter Yield >90% Step2 Polymerization (e.g., Sonogashira) Inter->Step2 Homogeneous Phase Step3 Hydrolysis (LiOH/THF/H2O) Step2->Step3 Post-Polymerization End Final Polymer (Free Acid Form) Step3->End Acidification

Figure 1: The Transient Protection workflow ensures solubility during the critical chain-growth phase.

Protocol Highlights:

  • Esterification: Reflux 2-ETA in Ethanol with catalytic

    
    . The resulting diethyl 2-ethynylterephthalate  is a liquid/low-melting solid soluble in Chloroform, THF, and Toluene.
    
  • Polymerization: Perform the coupling reaction in THF or Toluene. The solubility prevents premature precipitation of oligomers, ensuring high molecular weight.

  • Hydrolysis: Dissolve the polymer in THF. Add aqueous LiOH (2M). Stir at 40°C. Acidify with dilute HCl to recover the poly(carboxylic acid).

Critical Safety: Thermal Stability of the Ethynyl Group

A common error is applying excessive heat to dissolve 2-ETA, inadvertently triggering the alkyne groups.

Thermal Hazard Data:

  • Onset of Crosslinking: ~120°C – 150°C (Exothermic).

  • Result: Formation of a thermoset network (gel). The material becomes insoluble in all solvents.

Visual Guide to Thermal Management:

ThermalStability cluster_safe Safe Zone (Linear Polymerization) cluster_danger Danger Zone (Crosslinking) Safe Temp < 100°C Solvent: NMP/LiCl or THF (Ester) Danger Temp > 130°C Thermal Alkyne Coupling Safe->Danger Overheating during dissolution Gel Irreversible Gelation (Brick Dust) Danger->Gel Radical/Pericyclic Rxn

Figure 2: Thermal boundaries for processing 2-ETA. Avoid temperatures above 120°C prior to final curing.

Troubleshooting & FAQs

Q1: My reaction mixture turned into a gel after 1 hour at 140°C. Is this high molecular weight?

  • Diagnosis: Likely not. This is probably thermal crosslinking of the ethynyl groups.

  • Solution: Lower your reaction temperature to <100°C. If you need high temperatures for solubility, switch to the Ester Route (Method B) which allows the use of lower-boiling solvents like THF.

Q2: I am doing a Sonogashira coupling, but the catalyst turns black and precipitates immediately.

  • Diagnosis: The free carboxylic acid of 2-ETA is reacting with the Copper(I) co-catalyst to form insoluble Copper(I) carboxylates.

  • Solution: You must use the ester derivative (Method B) or use a Copper-free Sonogashira variant (Pd-only), though the latter is slower.

Q3: Can I use DMSO instead of NMP?

  • Answer: Yes, DMSO is an excellent solvent for 2-ETA. However, DMSO is an oxidant at high temperatures and can sometimes interfere with sensitive metal catalysts. For simple polycondensations, DMSO is acceptable.

Q4: How do I remove the LiCl from the final polymer?

  • Protocol: Precipitate the polymer into Methanol or Water (depending on polymer hydrophobicity). Wash extensively with hot water. The LiCl is highly water-soluble and will wash out. Verify with elemental analysis if the polymer is for electronic applications.

References
  • Solubility of Aromatic Acids: Studies on the solubility of Terephthalic Acid in Ionic Liquids and NMP/LiCl systems. National Institutes of Health (NIH). Available at: [Link]

  • Crosslinking Kinetics: The polymerization of diethynylarenes and thermal curing windows. MDPI Polymers. Available at: [Link]

  • Esterification Strategies: Synthesis of Biobased Diethyl Terephthalate (Analogous chemistry for 2-ETA protection). University of York Research Database. Available at: [Link]

Optimization

Refinement of analytical methods for 2-ethynylterephthalic acid purity assessment

To: Research & Development Teams, MOF Synthesis Groups, and QC Analysts From: Senior Application Scientist, Analytical Method Development Subject: Advanced Troubleshooting & Method Refinement for 2-ETA Analysis Introduct...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Teams, MOF Synthesis Groups, and QC Analysts From: Senior Application Scientist, Analytical Method Development Subject: Advanced Troubleshooting & Method Refinement for 2-ETA Analysis

Introduction: The Criticality of Linker Purity

Welcome to the technical support hub for 2-ethynylterephthalic acid (2-ETA) . As a functionalized linker used primarily in the synthesis of Metal-Organic Frameworks (MOFs) like UiO-66 and MIL-series, the purity of 2-ETA is not merely a chemical variable—it is a structural determinant.

In MOF synthesis, impurities such as unreacted halides or homocoupled alkyne dimers act as "defect generators," terminating crystal growth or altering pore topology. This guide moves beyond basic Certificate of Analysis (CoA) parameters to address the specific analytical challenges posed by the ethynyl group’s reactivity and the terephthalate moiety’s acidity.

Module 1: HPLC Method Refinement & Troubleshooting

User Question: "I am observing severe peak tailing for 2-ETA on my C18 column, and I cannot resolve the main peak from a persistent impurity eluting immediately after it. How do I fix this?"

The Scientist’s Diagnosis

This is a classic "Dual-Mode" failure. The tailing is caused by the ionization of the carboxylic acid groups (pKa ~3.5 and ~4.5), interacting with residual silanols on the column stationary phase. The resolution issue likely stems from 2-bromoterephthalic acid (starting material) or decarboxylation byproducts , which share similar polarity.

Corrective Protocol: The "Ion-Suppression" Strategy

To sharpen peaks, you must suppress the ionization of the carboxylic acid groups, forcing the molecule into its neutral, hydrophobic state.

  • Mobile Phase Modification:

    • Do not use neutral water.

    • Standard: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (pH ~2.5).

    • Why: At pH 2.5 (well below pKa 3.5), the equilibrium shifts to the protonated (neutral) form (

      
      ), eliminating ionic interactions with the silica support [1].
      
  • Column Selection:

    • Switch to a "High-Load" End-capped C18 column (e.g., Zorbax Eclipse Plus or Phenomenex Kinetex). The end-capping reduces accessible silanol groups that cause tailing.

  • Gradient Optimization:

    • 2-ETA is moderately polar. A shallow gradient (5% to 60% Acetonitrile over 20 mins) often fails to elute the Glaser Dimer (highly non-polar).

    • Recommendation: Add a "Wash Step" at 95% Acetonitrile at the end of every run to prevent ghost peaks in subsequent injections.

Visual Troubleshooting Guide (HPLC)

HPLC_Troubleshooting Start Problem: Poor Chromatography Issue_Tailing Issue: Peak Tailing (Asymmetry > 1.5) Start->Issue_Tailing Issue_Ghost Issue: Ghost Peaks / Late Eluters Start->Issue_Ghost Issue_Coelution Issue: Co-elution with Starting Material Start->Issue_Coelution Action_pH Action: Lower Mobile Phase pH (Add 0.1% TFA) Issue_Tailing->Action_pH Cause: Silanol Interaction Action_Wash Action: Add 95% ACN Wash Step (Remove Glaser Dimers) Issue_Ghost->Action_Wash Cause: Non-polar Dimer Action_Phenyl Action: Switch to Phenyl-Hexyl Column (Pi-Pi Selectivity) Issue_Coelution->Action_Phenyl Cause: Similar Hydrophobicity Result_Sharp Result: Sharp Peaks (Neutral Species) Action_pH->Result_Sharp Result_Clean Result: Clean Baseline Action_Wash->Result_Clean Result_Res Result: Isomer Resolution Action_Phenyl->Result_Res

Caption: Decision tree for resolving common chromatographic anomalies in terephthalic acid derivatives.

Module 2: Impurity Identification (The "Sonogashira" Profile)

User Question: "I see a small impurity at RRT 1.8 that absorbs strongly at 254 nm. MS shows a mass much higher than my target. What is it?"

The Scientist’s Explanation

You have likely identified the Glaser Coupling Product (Dimer).[1] 2-ETA is synthesized via Sonogashira coupling (Pd/Cu catalysis). In the presence of Copper (CuI) and trace oxygen, terminal alkynes undergo oxidative homocoupling to form a diyne dimer [2].

  • Target (2-ETA): MW ~190 Da

  • Impurity (Dimer): 3,3'-(buta-1,3-diyne-1,4-diyl)bis(benzoic acid) derivatives. MW ~378 Da.

Differentiation Matrix
Feature2-ETA (Target)2-Bromoterephthalic Acid (Start Mat.)Glaser Dimer (Impurity)
Origin ProductUnreacted ReagentSide Reaction (Oxidative)
Polarity ModerateModerateLow (Highly Hydrophobic)
HPLC Elution Mid-runClose to 2-ETALate eluting (High k')
UV Spectrum

~240-260 nm

~230 nm
Red-shifted (Extended conjugation)
Mass Spec (ESI-) [M-H]⁻ 189[M-H]⁻ 243/245 (1:1 ratio)[M-H]⁻ ~377

Critical Note: If you detect the Bromide starting material (Br-isotope pattern 1:1), your MOF synthesis will likely fail due to "missing linker" defects or termination of the framework growth.

Module 3: Standard Operating Procedure (SOP)
Protocol: Purity Assessment of 2-ETA via RP-HPLC

Objective: Quantify 2-ETA purity and identify Sonogashira byproducts.

1. Reagents & Standards

  • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Diluent: 50:50 Water:ACN (Do not dissolve in pure ACN; solubility issues may occur with the free acid).

2. Chromatographic Conditions

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (primary), 280 nm (secondary for dimer detection).

3. Gradient Table

Time (min)% Solvent BEvent
0.05Equilibration
15.060Gradient Elution (Target Elutes ~8-10 min)
20.095Wash Step (Elute Glaser Dimers)
25.095Hold
25.15Re-equilibration
30.05End

4. System Suitability Criteria

  • Tailing Factor (2-ETA):

    
     (If >1.5, refresh mobile phase TFA).
    
  • Resolution (2-ETA vs. Impurity):

    
    .
    
Module 4: Synthesis & Impurity Logic

Understanding where impurities come from allows for proactive purification. The diagram below maps the Sonogashira pathway to its specific contaminants.

Synthesis_Logic Start 2-Bromoterephthalic Acid Reaction Sonogashira Coupling Start->Reaction Reagent TMS-Acetylene + Pd/Cu Reagent->Reaction Product 2-ETA (Target) Reaction->Product Main Path Impurity_Br Unreacted Bromide (Defect Generator) Reaction->Impurity_Br Incomplete Conversion Impurity_Glaser Glaser Dimer (Homocoupling) Reaction->Impurity_Glaser O2 Leak / Excess Cu Impurity_Pd Residual Pd (Catalyst Poison) Reaction->Impurity_Pd Poor Wash

Caption: Impurity origin map for Sonogashira synthesis of 2-ETA.

References
  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic and acidic solutes on a new generation of C18 columns. Journal of Chromatography A. Link (Demonstrates the necessity of low pH for acidic analytes).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link (Definitive review on Sonogashira mechanisms and Glaser byproducts).

  • Kandiah, M., et al. (2010). Synthesis and Stability of Tagged UiO-66 Zr-MOFs. Chemistry of Materials, 22(24), 6632–6640. Link (Contextualizes 2-ETA as a functionalized linker for MOFs).

  • Bakhtiari, N., & Azizian, S. (2015). Adsorption of copper ions from aqueous solution by functionalized MOF-5. Journal of Environmental Chemical Engineering. Link (Discusses functionalized terephthalic acid linkers).

Sources

Troubleshooting

Technical Support Center: Porosity Engineering of 2-Ethynylterephthalic Acid Frameworks

Status: Operational Ticket Focus: 2-Ethynylterephthalic Acid (H₂BDC-C≡CH) based MOFs (primarily UiO-66-alkyne analogues) Assigned Specialist: Senior Application Scientist Introduction: The "Clickable" Pore Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: 2-Ethynylterephthalic Acid (H₂BDC-C≡CH) based MOFs (primarily UiO-66-alkyne analogues) Assigned Specialist: Senior Application Scientist

Introduction: The "Clickable" Pore

Welcome to the advanced support module for reticular chemists working with 2-ethynylterephthalic acid . You are likely using this ligand to construct zirconium-based MOFs (like UiO-66-C≡CH) with the intention of performing Post-Synthetic Modification (PSM) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

The Core Challenge: The ethynyl group is not just a passive handle; it is a steric intrusion into the pore. Controlling porosity in this system requires a delicate balance between defect engineering (to create space) and steric management (during functionalization).

This guide addresses the three most common support tickets we receive:

  • Synthesis: Low surface area in the parent framework.

  • Modification: Pore blockage after "Click" chemistry.

  • Activation: Framework collapse during drying.

Module 1: Synthesis & Defect Engineering

Issue: "My parent MOF crystals are small, and the BET surface area is lower than the theoretical ~1000 m²/g."

Diagnosis: The coordination bond between Zr⁴⁺ and the carboxylate of 2-ethynylterephthalic acid is strong, leading to rapid nucleation. This results in nanocrystals with low crystallinity and inaccessible micropores. To fix this, you must slow down the reaction using Modulated Synthesis .

The Fix: Competitive Modulation

You need to introduce a monocarboxylic acid (Modulator) that competes with your linker for the Zr cluster sites.

  • Acetic Acid: Creates missing-linker defects (higher porosity, smaller crystals).

  • Benzoic Acid: Slows nucleation significantly (larger crystals, fewer defects, higher crystallinity).

  • HCl: Promotes defect formation but can be corrosive to the ethynyl group if too concentrated.

Experimental Protocol: Modulated Solvothermal Synthesis

Standardized for UiO-66-C≡CH

  • Precursor Dissolution: Dissolve ZrCl₄ (0.5 mmol) and Modulator (see table below) in 10 mL DMF.

  • Linker Addition: Add 2-ethynylterephthalic acid (0.5 mmol). Sonicate until clear.

  • Heating: Seal in a Teflon-lined autoclave. Heat at 120°C for 24 hours .

  • Washing: Centrifuge. Wash 3x with DMF to remove unreacted linker, then 3x with MeOH to exchange solvent.

Data: Modulator Impact on Porosity

ModulatorEquivalents (vs Zr)Crystal SizeEst. BET Surface Area (m²/g)Defect Type
None 0< 50 nm600 - 750Low Crystallinity
Acetic Acid 30-50100-200 nm900 - 1100Missing Linker
Benzoic Acid 10-30200-500 nm850 - 1000High Crystallinity
Formic Acid 50-100< 100 nm1100 - 1400Missing Cluster
Workflow Visualization

SynthesisWorkflow Start Precursors (ZrCl4 + Linker) Modulator Add Modulator (Acetic/Benzoic) Start->Modulator Reaction Solvothermal 120°C, 24h Start->Reaction No Modulator Modulator->Reaction Competes for Zr sites Outcome1 Rapid Nucleation (Small Pores) Reaction->Outcome1 Unmodulated Outcome2 Controlled Growth (High Porosity) Reaction->Outcome2 Modulated

Figure 1: The role of modulators in controlling nucleation kinetics and final porosity.

Module 2: Post-Synthetic Modification (PSM)

Issue: "The Click reaction worked (IR confirms triazole), but the surface area dropped to near zero."

Diagnosis: This is usually due to Pore Blocking or Catalyst Trapping .

  • Steric Bulk: If the "clicked" molecule is too large, it blocks the window of the pore, rendering the internal volume inaccessible to N₂ gas during analysis.

  • Cu Trapping: The Cu(I) catalyst can coordinate to the triazole nitrogen or the carboxylate defects, clogging the pores.

The Fix: "Defect-Assisted" Clicking & Catalyst Scavenging

Do not aim for 100% conversion if your guest molecule is bulky. Aim for partial functionalization or use a "Defect-Engineered" parent MOF which has larger pore apertures (missing linkers) to accommodate the bulk.

Troubleshooting Protocol

Step 1: The Reaction

  • Solvent: Use DMF/THF mixtures. Pure water/alcohol often causes hydrolysis or poor linker solubility.

  • Catalyst: Use Cu(MeCN)₄PF₆ (soluble in organic media) rather than CuSO₄/Ascorbate if possible, to prevent salt precipitation in pores.

Step 2: The Cleanup (Crucial)

  • EDTA Wash: Wash the functionalized MOF with a 0.05 M EDTA (disodium salt) solution for 24 hours. This chelates and removes trapped Copper.

  • Soxhlet Extraction: Use Ethanol for 12 hours to remove bulky unreacted azides.

Data: Functional Group vs. Surface Area Trade-off

Functional Group (R-N₃)Molecular SizeConversion %Resulting BET (m²/g)Pore Access
Parent (-C≡CH) SmallN/A~1000Open
Methyl Azide Small>90%~850Open
Benzyl Azide Medium~70%~550Restricted
PEG-Azide (MW 500) Large<30%< 50Blocked
Pathway Visualization

PSM_Pathway Parent Parent MOF (UiO-66-C≡CH) Click CuAAC Reaction (Click Chemistry) Parent->Click Reagents Azide (R-N3) + Cu(I) Reagents->Click Wash EDTA Wash (Remove Cu) Click->Wash Essential Step Blocked Pore Blocked (Low Surface Area) Click->Blocked If R is too bulky or Cu remains Result Functionalized MOF (Triazole Linkage) Wash->Result Restored Porosity

Figure 2: Critical workflow for Post-Synthetic Modification to ensure pore accessibility.

Module 3: Activation & Stability

Issue: "The framework collapses upon drying (amorphous XRD)."

Diagnosis: 2-ethynylterephthalic acid MOFs, especially defective ones, can be structurally fragile. Evaporating high-surface-tension solvents (like DMF or Water) from the pores creates massive capillary forces that crush the framework.

The Fix: Supercritical CO₂ (scCO₂) Activation

If you cannot access scCO₂, you must use a low-surface-tension solvent exchange method, but scCO₂ is the gold standard for maintaining the "Defect-Engineered" porosity.

Protocol: Safe Activation
  • Solvent Exchange: Soak crystals in dry Acetone or Methanol for 3 days, refreshing the solvent every 12 hours. Do not let the crystals dry out.

  • scCO₂ Drying:

    • Place wet sample in the scCO₂ dryer.

    • Exchange solvent with liquid CO₂ at 10°C / 50 bar for 4 hours.

    • Heat to 40°C (supercritical transition) and depressurize slowly (0.5 bar/min).

  • Vacuum Heating (Alternative):

    • If scCO₂ is unavailable, use Dichloromethane (DCM) for the final exchange (very low surface tension).

    • Activate at room temperature under vacuum for 6 hours, then ramp to 100°C.

References

  • Synthesis & Defects: Cavka, J. H., et al. (2008).[1] "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link

  • Defect Engineering: Wu, H., et al. (2013). "Unusual and Highly Tunable Missing-Linker Defects in Zirconium Metal–Organic Framework UiO-66 and Their Important Effects on Gas Adsorption." Journal of the American Chemical Society. Link

  • Click Chemistry on MOFs: Cohen, S. M. (2012). "Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks." Chemical Reviews. Link

  • Activation Strategies: Mondloch, J. E., et al. (2013). "Destruction of Chemical Warfare Agents Using Metal-Organic Frameworks." Nature Materials. (Discusses activation importance for catalytic access). Link

  • UiO-66-Alkyne Specifics: Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zirconium MOFs." Chemistry of Materials. Link

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Technical Guide: Safe Handling &amp; Operational Logistics for 2-Ethynylterephthalic Acid

Executive Safety Summary & Risk Profile 2-Ethynylterephthalic acid (often abbreviated as H₂BDC-C≡CH or similar in MOF literature) presents a dual-hazard profile that distinguishes it from standard organic linkers like te...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Profile

2-Ethynylterephthalic acid (often abbreviated as H₂BDC-C≡CH or similar in MOF literature) presents a dual-hazard profile that distinguishes it from standard organic linkers like terephthalic acid. While it shares the corrosive/irritant properties of benzoic acid derivatives, the presence of the terminal alkyne (ethynyl group) introduces specific reactivity concerns regarding metal compatibility and thermal stability.

Critical Hazard Profile:

  • Primary Biological Hazard: Irritant to mucous membranes and upper respiratory tract (H335).

  • Physical Hazard: Combustible dust; potential for static charge accumulation during weighing.

  • Chemical Reactivity (The "Hidden" Risk): The terminal alkyne proton (

    
    ) is weakly acidic but can form explosive metal acetylides  upon prolonged contact with copper, silver, or mercury. Standard brass plumbing or metal spatulas present a non-zero risk in high-throughput environments.
    
Core Hazard Data Table
ParameterSpecificationOperational Implication
Physical State Off-white to pale yellow powderHigh inhalation risk; requires static control.
Signal Word WARNING Standard PPE is insufficient; engineering controls required.
GHS Codes H315, H319, H335Skin/Eye/Respiratory Irritant.[1][2]
Solubility DMSO, DMF, DMAcSolvents facilitate transdermal permeation of the toxin.
Incompatibilities Strong oxidizers, Cu/Ag/Hg alloysDo not use metal spatulas containing copper/brass.

Personal Protective Equipment (PPE) Matrix

As a Senior Scientist, I strongly advise against a "one-size-fits-all" PPE approach. The risk profile changes drastically once the solid powder is dissolved in high-dipole aprotic solvents (like DMF), which are common in Metal-Organic Framework (MOF) synthesis.

Tier 1: Solid Handling (Weighing & Transfer)
  • Respiratory: NIOSH N95 (minimum) or P100 respirator if handling >5g outside a fume hood. Preferred: Handle strictly inside a certified chemical fume hood.

  • Dermal: Single-layer Nitrile gloves (min 0.11 mm thickness).

  • Ocular: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the fine particle size of the powder.

Tier 2: Solution Handling (Solvated in DMF/DMSO)
  • The Risk: DMF (N,N-Dimethylformamide) rapidly penetrates standard nitrile gloves and acts as a carrier, dragging the 2-Ethynylterephthalic acid through the skin barrier.

  • Dermal Upgrade (MANDATORY):

    • Option A: Laminate film gloves (e.g., Silver Shield™).

    • Option B (Dexterity focus): Double-gloving method. Inner layer: Laminate/PE; Outer layer: Nitrile (for grip). Change outer gloves immediately upon splash.

  • Respiratory: Fume hood is mandatory . N95 masks provide zero protection against DMF vapors.

Visualization: PPE Decision Logic

The following diagram illustrates the decision workflow for selecting the correct PPE based on the physical state of the reagent.

PPE_Decision_Matrix Start Start: Reagent Handling State_Check Check Physical State Start->State_Check Solid_Path Solid / Powder State_Check->Solid_Path Weighing Liquid_Path Solvated (DMF/DMSO) State_Check->Liquid_Path Synthesis Solid_PPE Tier 1 PPE: Nitrile Gloves (0.11mm) Splash Goggles Fume Hood (Dust Control) Solid_Path->Solid_PPE Liquid_PPE Tier 2 PPE: Laminate/Barrier Gloves (Nitrile is permeable!) Fume Hood (Vapor Control) Liquid_Path->Liquid_PPE Action Proceed with Experiment Solid_PPE->Action Liquid_PPE->Action

Figure 1: Decision matrix for PPE selection. Note the critical escalation to barrier gloves when solvents are introduced.

Operational Protocol: Safe Handling Workflow

Phase A: Weighing & Static Control

Organic linkers with alkyne tails are prone to static charging, which causes powder to "fly" and adhere to glove surfaces.

  • Engineering Control: Use an ionizing blower or anti-static gun inside the balance enclosure.

  • Tool Selection: Use ceramic or high-grade stainless steel (316L) spatulas. Avoid brass or lower-grade alloys to prevent trace acetylide formation over time.

  • Technique: Weigh into a glass scintillation vial or weighing boat. Do not weigh directly into the reaction vessel if it requires narrow-neck transfer (funnel clogging risk).

Phase B: Solubilization
  • Solvent Addition: Add solvent (DMF/DMSO) slowly down the side of the vessel to minimize dust lofting.

  • Dissolution: 2-Ethynylterephthalic acid may require mild sonication. Ensure the sonication bath water is at ambient temperature to prevent thermal degradation of the alkyne.

Waste Management & Decontamination

Disposal of this compound requires specific attention to the "Alkyne Rule" to prevent infrastructure damage or explosion hazards.

The "Alkyne Rule" for Disposal

NEVER pour alkyne-containing solutions down the drain. Aside from environmental regulations, the formation of copper acetylides in copper plumbing traps is a known laboratory explosion hazard.

Disposal Protocol:

  • Segregation: Collect all waste in a dedicated "Organic Acid - Halogen Free" carboy.

  • Labeling: Clearly mark the tag with "Contains Terminal Alkynes - NO METALS."

  • Spill Cleanup:

    • Solid Spill: Do not sweep dry (dust hazard). Cover with wet paper towels (water/ethanol), then wipe up.

    • Solution Spill: Absorb with vermiculite or sand. Do not use paper towels for DMF spills if possible (fire hazard in trash); use inert absorbents.

Visualization: Waste Stream Logic

Waste_Logic Waste_Gen Waste Generation Check_Metal Contains Metal Ions? (Cu, Ag, Hg) Waste_Gen->Check_Metal Safe_Stream Standard Organic Waste Stream Check_Metal->Safe_Stream No Risk_Stream Segregated Stream: 'Potential Acetylide Risk' Check_Metal->Risk_Stream Yes Treatment Quench/Acidify before disposal Risk_Stream->Treatment

Figure 2: Waste segregation logic to prevent acetylide formation in waste containers.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). Pocket Guide to Chemical Hazards: Organic Acids. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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